molecular formula C20H31ClN2O2 B6704708 N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride

N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride

Cat. No.: B6704708
M. Wt: 366.9 g/mol
InChI Key: WPWSANPUFNCEHN-UHFFFAOYSA-N
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Description

N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring and a cyclopentyloxyphenyl group

Properties

IUPAC Name

N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.ClH/c23-20(15-17-9-12-21-13-10-17)22-14-11-16-5-7-19(8-6-16)24-18-3-1-2-4-18;/h5-8,17-18,21H,1-4,9-15H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWSANPUFNCEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CCNC(=O)CC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyclopentyloxybenzyl chloride with piperidine under basic conditions to form the intermediate N-[2-(4-cyclopentyloxyphenyl)ethyl]piperidine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield the final product, N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide. The hydrochloride salt is formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-ylacetamide
  • N-[2-(4-ethoxyphenyl)ethyl]-2-piperidin-4-ylacetamide
  • N-[2-(4-propoxyphenyl)ethyl]-2-piperidin-4-ylacetamide

Uniqueness

N-[2-(4-cyclopentyloxyphenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride is unique due to the presence of the cyclopentyloxy group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.

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